N1-(2,5-difluorophenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide
Description
Properties
IUPAC Name |
N'-(2,5-difluorophenyl)-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N4O2/c1-27-8-10-28(11-9-27)19(14-2-4-15(22)5-3-14)13-25-20(29)21(30)26-18-12-16(23)6-7-17(18)24/h2-7,12,19H,8-11,13H2,1H3,(H,25,29)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQQUIXOGRDWSLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NC2=C(C=CC(=C2)F)F)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,5-difluorophenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the oxalamide core: This can be achieved by reacting oxalyl chloride with an appropriate amine under controlled conditions.
Introduction of the fluorophenyl groups: This step involves the use of fluorinated benzene derivatives, which can be introduced via nucleophilic aromatic substitution reactions.
Attachment of the piperazine ring: The piperazine moiety can be incorporated through a nucleophilic substitution reaction, often using a piperazine derivative and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include:
Use of catalysts: Catalysts may be employed to enhance reaction rates and selectivity.
Optimization of reaction conditions: Parameters such as temperature, pressure, and solvent choice would be carefully controlled.
Purification techniques: Methods such as recrystallization, chromatography, and distillation may be used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N1-(2,5-difluorophenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halides or sulfonates for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines.
Scientific Research Applications
Medicinal Chemistry: It may be investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Biological Studies: The compound could be used to study receptor binding and signal transduction pathways.
Industrial Applications: It may find use in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism by which N1-(2,5-difluorophenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide exerts its effects would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as receptors or enzymes, modulating their activity. The pathways involved could include signal transduction cascades or metabolic pathways.
Comparison with Similar Compounds
Key Differences :
- Functional Groups : S336’s pyridine moiety is critical for binding to the umami taste receptor (hTAS1R1/hTAS1R3), while the target compound’s 4-methylpiperazine may favor interactions with neurotransmitter receptors (e.g., serotonin or dopamine receptors) .
Role of Fluorine Substituents in Comparison to Other Compounds
Fluorination is a common strategy in both pharmaceuticals and agrochemicals to enhance stability and bioactivity. Comparisons with other fluorinated compounds in the evidence include:
- 5-Fluorouracil (5-FU) : An antimetabolite anticancer drug (). While structurally distinct, both 5-FU and the target compound leverage fluorine to resist enzymatic degradation. However, 5-FU’s mechanism (thymidylate synthase inhibition) differs from the oxalamide’s hypothetical receptor-based activity.
- Pesticides () : Fluorinated sulfonamides like tolylfluanid exhibit antifungal properties. The target compound’s fluorophenyl groups may similarly enhance environmental or metabolic stability, though its application diverges entirely from pesticides.
Pharmacokinetic and Toxicological Considerations
- S336 : Demonstrates low toxicity in rodents and has undergone rigorous safety evaluations for food use . Its clearance mechanisms likely involve hepatic metabolism of methoxy and pyridine groups.
- However, without direct data, toxicity remains speculative.
Regulatory and Commercial Status
- S336 : Commercially available as Savorymyx® UM33, with applications in food manufacturing .
- Target Compound: No commercial or regulatory mentions in the evidence. Its development would require extensive safety profiling, particularly given the piperazine component’s association with neurotoxicity in some derivatives.
Biological Activity
N1-(2,5-difluorophenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesis, and implications for pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is C22H27F2N4O2, with a molecular weight of approximately 398.5 g/mol. The presence of fluorine substituents enhances its lipophilicity, which is critical for receptor binding and biological activity. The compound features an oxalamide functional group that can facilitate interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C22H27F2N4O2 |
| Molecular Weight | 398.5 g/mol |
| Functional Groups | Oxalamide |
| Key Substituents | Difluorophenyl, 4-Fluorophenyl, 4-Methylpiperazine |
Preliminary studies indicate that this compound may interact with various biological targets, influencing enzyme activity and receptor interactions. The unique combination of substituents contributes to its stability against metabolic degradation and enhances its potential therapeutic effects.
Biological Activity
Research indicates that this compound exhibits significant biological activity. Key findings include:
- Antiproliferative Effects : The compound has shown promise in inhibiting the growth of certain cancer cell lines. Its mechanism may involve disruption of cellular signaling pathways that regulate proliferation.
- Enzyme Interaction : Studies suggest that the compound may modulate the activity of specific enzymes involved in metabolic pathways, potentially leading to applications in metabolic disorders.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- In Vitro Studies : In vitro assays demonstrated that the compound inhibits the proliferation of cancer cell lines with IC50 values indicating effective dose-response relationships.
- Mechanistic Studies : Research has focused on elucidating the mechanisms by which the compound affects cellular signaling pathways. For instance, it may inhibit key kinases involved in cancer progression.
- Comparative Analysis : Comparative studies with similar compounds highlight the unique efficacy of this compound in terms of receptor binding and biological response.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
